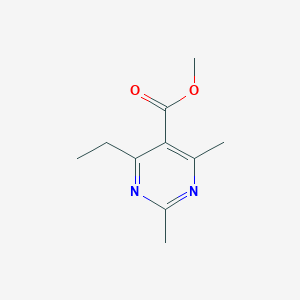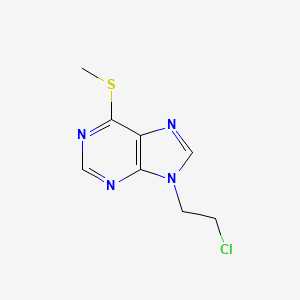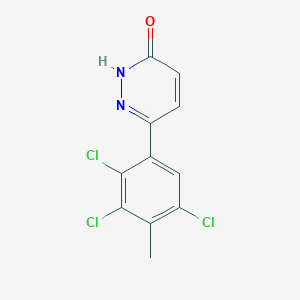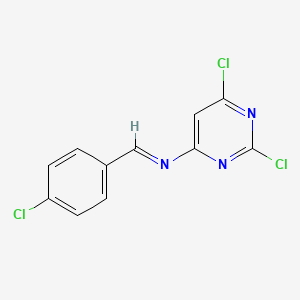
2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two chlorine atoms at positions 2 and 6 of the pyrimidine ring and a chlorobenzylidene group at the nitrogen atom at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dichloropyrimidine with 4-chlorobenzaldehyde in the presence of a suitable base, such as potassium carbonate, in an organic solvent like ethanol. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 of the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine oxides.
Scientific Research Applications
2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-N,N-dimethylpyridin-4-amine: A similar compound with two chlorine atoms at positions 2 and 6 of the pyridine ring and a dimethylamino group at position 4.
2,4-Dichloro-6-methylpyrimidine: A pyrimidine derivative with chlorine atoms at positions 2 and 4 and a methyl group at position 6.
Uniqueness
2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the chlorobenzylidene group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H6Cl3N3 |
|---|---|
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-(2,6-dichloropyrimidin-4-yl)methanimine |
InChI |
InChI=1S/C11H6Cl3N3/c12-8-3-1-7(2-4-8)6-15-10-5-9(13)16-11(14)17-10/h1-6H/b15-6+ |
InChI Key |
DDSUZEUEEYTPGG-GIDUJCDVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/C2=CC(=NC(=N2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC(=NC(=N2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


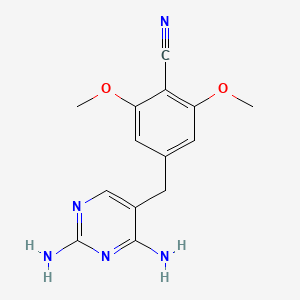
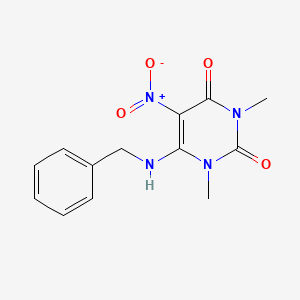

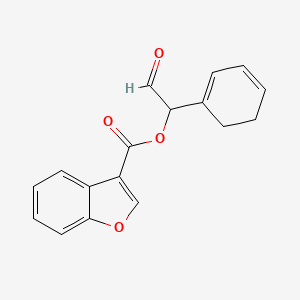
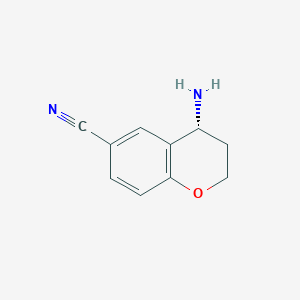
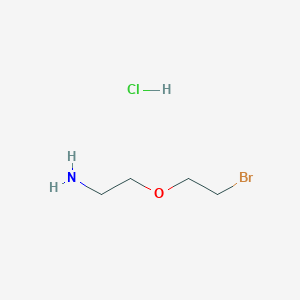
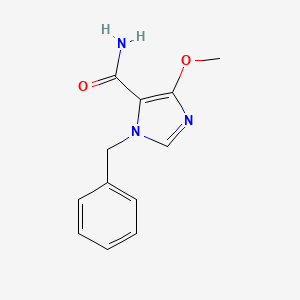

![4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12926860.png)


